

# A Comparative Analysis of PRMT5 Inhibitors: PF-06939999 and JNJ-64619178

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06939999 |           |
| Cat. No.:            | B10827821   | Get Quote |

In the landscape of precision oncology, the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic strategy. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[1][2] Its overexpression in a multitude of cancers has made it an attractive target for drug development.[2][3] This guide provides a comparative overview of two clinical-stage PRMT5 inhibitors, Pfizer's **PF-06939999** and Johnson & Johnson's JNJ-64619178, with a focus on their efficacy, mechanism of action, and clinical trial data.

## Mechanism of Action: Targeting a Key Epigenetic Regulator

Both **PF-0693999** and JNJ-64619178 are orally available small molecule inhibitors of PRMT5. [2][4] They function by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex, leading to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins.[2][5] This inhibition ultimately modulates the expression of genes involved in cell proliferation and survival, leading to anti-tumor effects.[4]

JNJ-64619178 is characterized by its potent and selective inhibition of PRMT5, exhibiting a pseudo-irreversible binding mode.[1][6] It achieves this by simultaneously occupying the Sadenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex,



resulting in a prolonged target engagement.[6][7] Preclinical studies have shown that this leads to sustained inhibition of tumor growth even after cessation of dosing.[1][8]

**PF-06939999** is also a selective inhibitor of PRMT5.[9] Its mechanism, while not as extensively detailed in the provided results as JNJ-64619178's, also involves the inhibition of PRMT5's methyltransferase activity, leading to decreased sDMA levels and subsequent anti-proliferative effects.[4][5]

## **Preclinical Efficacy**

In preclinical models, both compounds have demonstrated significant anti-tumor activity across various cancer types. JNJ-64619178 has shown potent antiproliferative activity in cell lines derived from lung, breast, pancreatic, and hematological malignancies.[7] In vivo studies using xenograft models of small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML) have shown tumor growth inhibition of up to 99% with oral doses of 1 to 10 mg/kg once daily.[8]

**PF-06939999** has demonstrated anti-proliferative activity in NSCLC cells in vitro.[5][9] Its efficacy in mouse tumor xenograft models with splicing factor mutations provided a rationale for its clinical development in splicing-dysregulated NSCLC.[5]

# Clinical Efficacy and Safety: A Head-to-Head Comparison

Clinical trial data from Phase 1 studies provide valuable insights into the efficacy and safety of these two inhibitors in patients with advanced cancers.



| Feature                                            | PF-06939999                                                                          | JNJ-64619178                                                            |
|----------------------------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Phase 1 Study                                      | NCT03854227[10][11]                                                                  | NCT03573310[12]                                                         |
| Patient Population                                 | Advanced or metastatic solid tumors[10][11]                                          | Advanced solid tumors or non-<br>Hodgkin lymphomas[13][14]              |
| Dose Escalation                                    | 0.5 mg to 12 mg daily (QD or BID)[10][15]                                            | Not specified in detail                                                 |
| Recommended Phase 2 Dose                           | 6 mg once daily (QD)[11][15]                                                         | 1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily[13] |
| Objective Response Rate (ORR)                      | 7.1% (2/28) in the dose-<br>escalation cohort (1 HNSCC, 1<br>NSCLC)[10][11]          | 5.6% (5/90) overall[13][14]                                             |
| ORR in Specific Tumors                             | -                                                                                    | 11.5% (3/26) in Adenoid Cystic<br>Carcinoma (ACC)[13][14]               |
| Median Progression-Free<br>Survival (PFS)          | Not reported                                                                         | 19.1 months in patients with ACC[13][14]                                |
| Dose-Limiting Toxicities (DLTs)                    | Thrombocytopenia, anemia, neutropenia[10][15]                                        | Thrombocytopenia[13][14]                                                |
| Common Treatment-Related<br>Adverse Events (TRAEs) | Anemia (43%),<br>thrombocytopenia (32%),<br>dysgeusia (29%), nausea<br>(29%)[10][15] | Not detailed in the provided results                                    |

## **Experimental Protocols**

The clinical efficacy and safety data presented above were generated from Phase 1, openlabel, multicenter, dose-escalation studies.

**PF-06939999** (NCT03854227): This study enrolled patients with selected advanced or metastatic solid tumors.[9][11] The trial consisted of a dose-escalation part (Part 1) and a dose-expansion part (Part 2).[9] In Part 1, patients received **PF-06939999** or ally once or twice daily in 28-day cycles.[9][15] A Bayesian Logistic Regression Model was used to guide dose-



escalation decisions.[15] The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D).[16] Tumor response was evaluated using RECIST v1.1.[15] Pharmacodynamic (PD) activity was assessed by measuring changes in plasma levels of symmetric di-methyl arginine (SDMA).[15]

JNJ-64619178 (NCT03573310): This first-in-human study enrolled adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas with measurable disease.[13] Patients received escalating doses of JNJ-64619178 on two different schedules: Schedule A (14 days on/7 days off) and Schedule B (daily on a 21-day cycle).[13][14] The primary objective was to evaluate safety and identify the RP2D.[13] Secondary objectives included assessing pharmacokinetics (PK), pharmacodynamics, and preliminary anti-tumor activity.[13]

## Visualizing the Molecular Pathway and Clinical Workflow

To further aid in the understanding of the context of these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a generalized clinical trial workflow.





Click to download full resolution via product page



Caption: The PRMT5 signaling pathway and the point of intervention for **PF-06939999** and JNJ-64619178.





#### Click to download full resolution via product page

Caption: A generalized workflow for a Phase 1 dose-escalation clinical trial of a novel cancer therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Facebook [cancer.gov]
- 5. SAM-Competitive PRMT5 Inhibitor PF-06939999 Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. ascopubs.org [ascopubs.org]
- 16. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of PRMT5 Inhibitors: PF-06939999 and JNJ-64619178]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827821#comparing-pf-06939999-and-jnj-64619178-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com